Di(1H-imidazol-2-yl)methanimine
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Overview
Description
Di(1H-imidazol-2-yl)methanimine is an organic compound with the molecular formula C₇H₇N₅. It is a heterocyclic compound containing an imidazole ring, which is a five-membered ring with two nitrogen atoms. This compound is known for its high thermal stability and solubility in organic solvents such as chloroform, methanol, and dichloromethane .
Preparation Methods
Di(1H-imidazol-2-yl)methanimine can be synthesized through the reaction of imidazolone and methylamine under basic conditions. The reaction proceeds by forming imidazolone, which then undergoes an oxidation-reduction reaction or reacts with a substrate to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Di(1H-imidazol-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: It can be reduced to form different imidazole-based compounds.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Di(1H-imidazol-2-yl)methanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of polyamide resins and other polymers, as well as in the production of dopamine receptor activators
Mechanism of Action
The mechanism of action of Di(1H-imidazol-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Di(1H-imidazol-2-yl)methanimine can be compared with other imidazole-based compounds, such as:
Imidazole: A simpler compound with a similar ring structure but without the methanimine group.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not possible with other imidazole derivatives
Properties
IUPAC Name |
bis(1H-imidazol-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQUAPUEGBDMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=N)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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